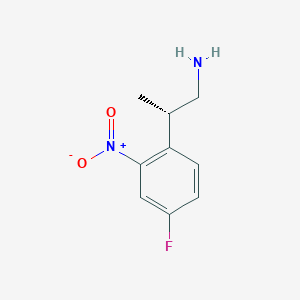![molecular formula C24H20F3N5O3 B2657669 2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1226444-69-4](/img/structure/B2657669.png)
2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20F3N5O3 and its molecular weight is 483.451. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[(4-methylphenyl)methyl]-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” and its alternative name “2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide”.
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring, such as the one , have shown significant antibacterial activity. These compounds are being researched for their potential to combat drug-resistant bacteria, which is a growing global health concern . The unique structure of these compounds allows them to inhibit bacterial growth effectively, making them promising candidates for new antibacterial drugs.
Antiviral Applications
The compound’s structure, particularly the triazole and quinazoline moieties, has been explored for antiviral properties. Research indicates that such compounds can inhibit viral replication, making them potential candidates for treating viral infections . This application is particularly relevant in the context of emerging viral diseases where new antiviral agents are urgently needed.
Antifungal Properties
Triazole derivatives are well-known for their antifungal activities. The compound can potentially be used to develop new antifungal medications, especially for treating resistant fungal infections . This is crucial as fungal infections are becoming more prevalent and resistant to existing treatments.
Anti-inflammatory Agents
Research has shown that compounds with similar structures can act as anti-inflammatory agents. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This application is significant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Therapeutics
The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for cancer therapy. Studies have shown that similar compounds can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This makes it a promising candidate for further research in oncology.
Neuroprotective Effects
There is ongoing research into the neuroprotective effects of triazole and quinazoline derivatives. These compounds can potentially protect neurons from damage, making them useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application is particularly important given the increasing prevalence of these diseases.
Enzyme Inhibition
The compound can act as an enzyme inhibitor, which is useful in various biochemical applications. Enzyme inhibitors are crucial in regulating metabolic pathways and can be used to develop drugs for various diseases . This application highlights the compound’s versatility in biochemical research.
Agricultural Applications
Beyond medical applications, the compound can also be used in agriculture. Its antibacterial and antifungal properties make it a potential candidate for developing new pesticides and fungicides . This application is important for improving crop protection and ensuring food security.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and research, making it a promising candidate for further exploration.
MDPI Pharmaceuticals Springer Medicinal Chemistry Research Sigma-Aldrich
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O3/c1-15-2-4-16(5-3-15)12-28-22(34)17-6-11-20-30-32(23(35)31(20)13-17)14-21(33)29-19-9-7-18(8-10-19)24(25,26)27/h2-11,13H,12,14H2,1H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYHOIUFNUQLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)
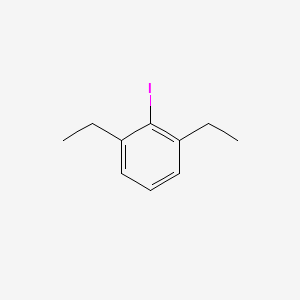
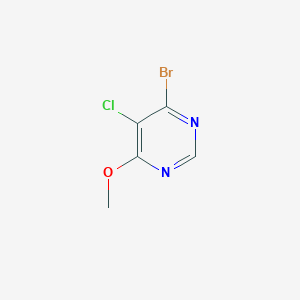
![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)
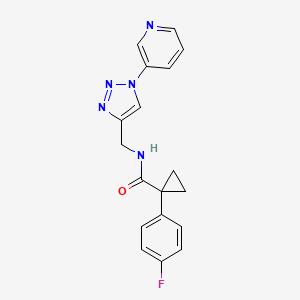
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2657596.png)
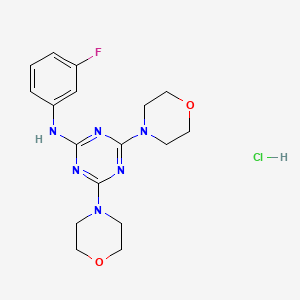
![Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2657599.png)
![1-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2657601.png)

![(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2657603.png)

![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2657608.png)
